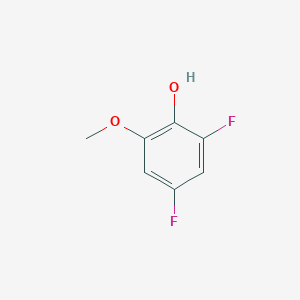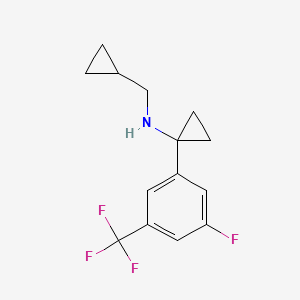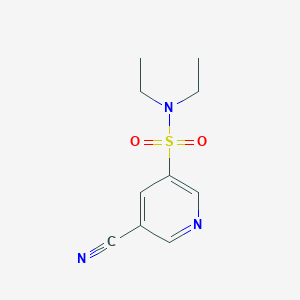![molecular formula C15H24O7 B12077996 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)
5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one is a complex organic molecule characterized by multiple dioxolane rings Dioxolanes are five-membered cyclic ethers with two oxygen atoms, often used in organic synthesis due to their stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one typically involves the condensation of glycolic acid with acetone in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) in diethyl ether. This reaction forms the dioxolane rings through a series of cyclization steps.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for efficient synthesis.
化学反应分析
Types of Reactions
The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane rings into diols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields diols.
Substitution: Results in the formation of substituted dioxolane derivatives.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its stability and reactivity make it useful in organic synthesis, particularly in the formation of cyclic ethers and polyethers.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as scaffolds for drug design. The presence of multiple dioxolane rings may enhance the compound’s ability to interact with biological macromolecules.
Medicine
Pharmaceutical applications might include the development of new drugs with improved pharmacokinetic properties. The compound’s structure could be modified to enhance its bioavailability and target specificity.
Industry
In the industrial sector, this compound could be used in the production of polymers and resins. Its ability to form stable cyclic structures makes it valuable in materials science for creating high-performance materials.
作用机制
The mechanism by which 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one exerts its effects depends on its application. In chemical reactions, the dioxolane rings can act as protecting groups, stabilizing reactive intermediates. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
Uniqueness
Compared to similar compounds, 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one stands out due to its multiple dioxolane rings, which confer unique chemical properties. These rings enhance the compound’s stability and reactivity, making it particularly useful in synthetic chemistry and materials science.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C15H24O7 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC 名称 |
5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C15H24O7/c1-13(2)17-7-8(18-13)9-10(20-14(3,4)19-9)11-12(16)22-15(5,6)21-11/h8-11H,7H2,1-6H3 |
InChI 键 |
YNMDDWUIMIGGQD-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(=O)OC(O3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)



amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)

![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)



![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)
